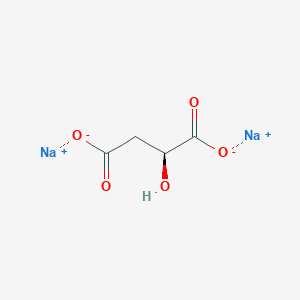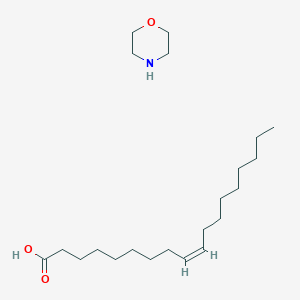
N-phenylpyrrolidin-3-amine
Overview
Description
N-Phenylpyrrolidin-3-amine (NPP) is a cyclic amine compound with a phenyl group attached to the nitrogen atom. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). NPP is a versatile compound used in research laboratories and as an ingredient in some pharmaceuticals. NPP has a variety of functions, including acting as a neurotransmitter, a sedative, and a muscle relaxant. This article will discuss the synthesis of NPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its future directions.
Scientific Research Applications
Enantiodivergent Synthesis
Researchers have explored the enantiodivergent synthesis of derivatives like 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, highlighting their potential as chiral auxiliaries in diastereoselective reactions. This synthesis demonstrates the compound's utility in producing enantiomerically pure substances, crucial for pharmaceutical applications (Camps et al., 2007).
Parallel Synthesis for Drug Discovery
Parallel solution-phase synthesis has been used to create a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. This method is significant for drug discovery, enabling the rapid generation of diverse molecular entities with potential biological activities (Črček et al., 2012).
Anticonvulsant and Nootropic Activity
The synthesis of 4-phenylpyrrolidone derivatives has been explored for their anticonvulsant and nootropic activities. This work indicates the potential of N-phenylpyrrolidin-3-amine derivatives in developing new therapeutics for neurological conditions (Zhmurenko et al., 2019).
Novel Antitumor and Antimicrobial Compounds
Research on the microwave-assisted synthesis of novel compounds, including derivatives of this compound, has shown promise in antitumor and antimicrobial applications. This highlights the compound's versatility in contributing to the development of new treatments (Azmy et al., 2018).
Dynamic Kinetic Resolution in Synthesis
Studies on the synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ω-transaminases demonstrate the compound's role in achieving high enantiomeric purity in chemical syntheses. This process is valuable for producing pharmaceuticals and fine chemicals (Koszelewski et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
N-phenylpyrrolidin-3-amine primarily targets the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in cell survival and proliferation, making it a significant target for therapeutic intervention.
Mode of Action
This interaction could lead to changes in cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are not fully understood. Given its target, it is likely to influence cell survival and proliferation. More research is needed to determine the exact molecular and cellular effects .
properties
IUPAC Name |
N-phenylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFUQJGCJNFFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465007 | |
| Record name | N-phenylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17741-13-8 | |
| Record name | N-phenylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)

![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)


![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)





